molecular formula C18H22N2O2S B2363044 N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide CAS No. 1424345-60-7

N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide

Cat. No.: B2363044
CAS No.: 1424345-60-7
M. Wt: 330.45
InChI Key: KZCNLVXXTZSGJF-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as AMG-837, is a potent and selective agonist of the G-protein coupled receptor GPR40. This receptor is mainly expressed in pancreatic beta cells and plays a critical role in glucose-stimulated insulin secretion. AMG-837 has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes.

Mechanism of Action

N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide exerts its effects by binding to and activating the GPR40 receptor in pancreatic beta cells. This leads to the activation of intracellular signaling pathways that ultimately result in the release of insulin. The mechanism of action of this compound is highly specific to the GPR40 receptor, which makes it a promising candidate for the treatment of type 2 diabetes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase insulin secretion in a glucose-dependent manner. In vivo studies have also shown that this compound can improve glucose tolerance and reduce blood glucose levels. These effects are thought to be mediated by the activation of the GPR40 receptor in pancreatic beta cells.

Advantages and Limitations for Lab Experiments

N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide has several advantages for use in lab experiments. It is highly selective for the GPR40 receptor, which allows for the study of its effects on insulin secretion without interference from other receptors. Additionally, this compound has been synthesized with high yields and purity, which ensures accurate and reproducible results. However, the use of this compound in lab experiments is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide. One potential avenue is the development of more potent and selective GPR40 agonists that can be used in the treatment of type 2 diabetes. Another direction is the investigation of the long-term effects of this compound on insulin secretion and glucose metabolism. Additionally, the potential use of this compound in combination with other diabetes medications is an area of interest for further research.

Synthesis Methods

N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylsulfanylpyridine with 4-hydroxy-2-phenylpentylamine, followed by a series of chemical transformations that result in the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research and development.

Scientific Research Applications

N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. In vitro studies have shown that this compound can stimulate insulin secretion in pancreatic beta cells in a glucose-dependent manner. In vivo studies in animal models have also demonstrated the ability of this compound to improve glucose tolerance and reduce blood glucose levels.

Properties

IUPAC Name

N-(4-hydroxy-2-phenylpentyl)-2-methylsulfanylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13(21)10-16(14-6-4-3-5-7-14)12-20-18(22)15-8-9-19-17(11-15)23-2/h3-9,11,13,16,21H,10,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCNLVXXTZSGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CNC(=O)C1=CC(=NC=C1)SC)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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